

A Technical Guide to Amino-PEG32-acid: Properties, Applications, and Experimental Protocols

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Compound of Interest

Compound Name: Amino-PEG32-acid

Cat. No.: B1192119

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Introduction

Amino-PEG32-acid is a long-chain, monodisperse polyethylene glycol (PEG) derivative that serves as a versatile tool in bioconjugation and drug delivery. Its structure features a terminal primary amine group and a carboxylic acid group, separated by a 32-unit PEG spacer. This heterobifunctional architecture allows for the covalent linkage of diverse molecules, while the hydrophilic PEG backbone enhances solubility and can improve the pharmacokinetic properties of the resulting conjugates. A specific CAS number for **Amino-PEG32-acid** is not readily available in common chemical databases, with suppliers often listing it as not assigned.

This technical guide provides a comprehensive overview of the properties of **Amino-PEG32-acid**, its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and detailed experimental protocols for its use.

Physicochemical Properties

Amino-PEG32-acid is a white solid at room temperature. The long PEG chain imparts excellent water solubility. Key quantitative data for this molecule are summarized in the table below.

Property	Value	Source
PubChem CID	123132051	[1]
Molecular Formula	C67H135NO34	[1][2]
Molecular Weight	~1498.79 g/mol	[2]
Purity	Typically >95%	[2]
Solubility	Soluble in water and most organic solvents.	
Storage	Recommended storage at -20°C.	
Stability	Stable under recommended storage conditions. Avoid strong acids, bases, and oxidizing agents.	

Primary Application: PROTAC Linker

Amino-PEG32-acid is extensively utilized as a linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI. The linker is a critical component of a PROTAC, influencing its solubility, cell permeability, and the efficiency of ternary complex formation between the POI and the E3 ligase.

The **Amino-PEG32-acid** linker offers several advantages in PROTAC design:

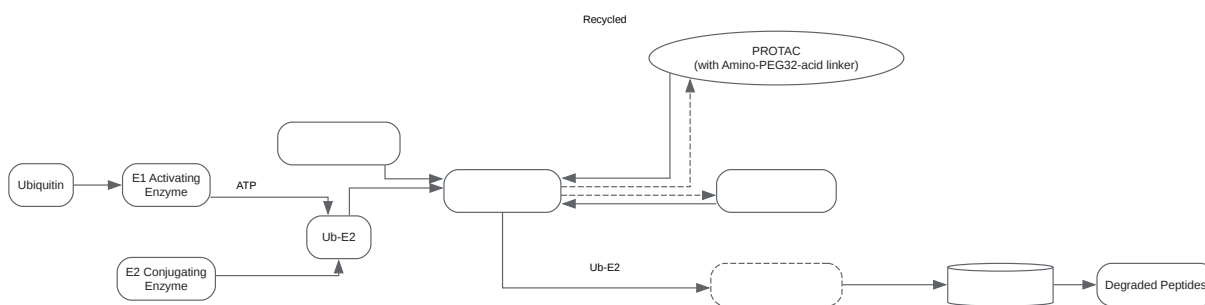
- **Enhanced Solubility:** The hydrophilic PEG chain improves the aqueous solubility of often hydrophobic PROTAC molecules.
- **Flexibility:** The long, flexible PEG chain can adopt various conformations, facilitating the optimal orientation of the POI and E3 ligase for efficient ubiquitination.
- **Biocompatibility:** PEGs are well-established as biocompatible polymers, reducing the potential for immunogenicity.

Mechanism of Action: The Ubiquitin-Proteasome System

PROTACs containing an **Amino-PEG32-acid** linker hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS). The key steps are as follows:

- **Ternary Complex Formation:** The PROTAC simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex.
- **Ubiquitination:** The E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI.
- **Proteasomal Degradation:** The polyubiquitinated POI is recognized and degraded by the 26S proteasome.
- **PROTAC Recycling:** The PROTAC is released and can participate in further rounds of degradation.

The signaling pathway for PROTAC-mediated protein degradation is illustrated below.



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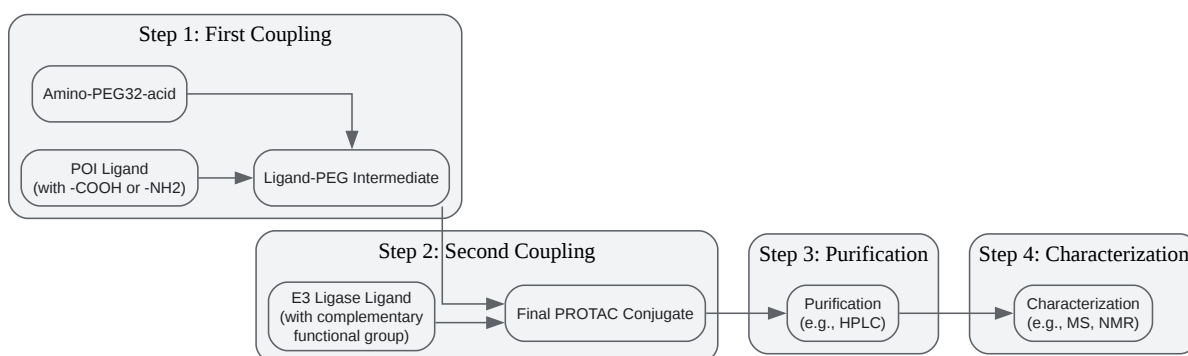
Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The bifunctional nature of **Amino-PEG32-acid** allows for its conjugation to various molecules through standard coupling chemistries. The primary amine can react with activated carboxylic acids (e.g., NHS esters), and the carboxylic acid can be coupled to primary amines using carbodiimide chemistry.

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using **Amino-PEG32-acid** typically involves a stepwise approach.



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References

- 1. Amino-PEG32-acid | C67H135NO34 | CID 123132051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [precisepeg.com](https://www.precisepeg.com) [[precisepeg.com](https://www.precisepeg.com)]
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